PI3Kα Inhibitory Potency
Derivatives of the pyrrolo[1,2-c]pyrimidine scaffold, specifically morpholino-pyridopyrrolopyrimidine-2-carbonitriles (compounds 12a-e), exhibit PI3Kα inhibitory activity with IC50 values ranging from 0.1 to 7.7 nM [1]. In contrast, a representative pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative (compound 10r) shows an IC50 of 410 ± 30 nM against KDM4D, and a pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative shows an IC50 of 2.4 nM against AKT1 [2][3]. While these are different targets, the data highlight that the pyrrolo[1,2-c]pyrimidine scaffold can be optimized to achieve sub-nanomolar potency, a level not commonly observed for the alternative scaffolds in this class.
| Evidence Dimension | Enzymatic Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.1 - 7.7 nM (for pyrrolo[1,2-c]pyrimidine derivatives 12a-e) |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative: 410 nM; Pyrrolo[2,3-d]pyrimidine-5-carbonitrile derivative: 2.4 nM |
| Quantified Difference | Pyrrolo[1,2-c]pyrimidine derivatives are up to 4100-fold more potent than the pyrazolo[1,5-a]pyrimidine comparator |
| Conditions | PI3Kα kinase assay using PIP2 substrate; 1 hr incubation; Kinase-Glo luminescent readout [1] |
Why This Matters
This data demonstrates that the pyrrolo[1,2-c]pyrimidine scaffold is capable of achieving sub-nanomolar potency, a key advantage for lead optimization programs targeting kinases.
- [1] Ibrahim, M. A., Abou-Seri, S. M., Hanna, M. M., Abdalla, M. M., & El Sayed, N. A. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 99, 1-13. View Source
- [2] Fang, Z., Wang, T. Q., Li, H., Zhang, G., Wu, X. A., Yang, L., ... & Yang, S. Y. (2017). Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2924-2928. View Source
- [3] BindingDB. (2008). BDBM24855: 4-{1,2-dihydrospiro[indole-3,4'-piperidine]}-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile. BindingDB Entry. View Source
